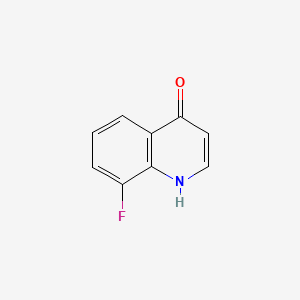![molecular formula C9H5ClN2O4 B2378682 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 393524-26-0](/img/structure/B2378682.png)
5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C9H5ClN2O4 and its molecular weight is 240.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Drug Development
- Research has indicated the potential of certain derivatives of this compound as leads for new anticancer drugs. Specifically, molecular modeling and docking studies suggest that these derivatives may act as DNA intercalators, highlighting their relevance in cancer treatment research (Santana et al., 2020).
Synthesis and Properties
- Studies have also focused on the synthesis and properties of related derivatives, exploring their structural characteristics and potential applications. This includes research on their conformations and electronic properties, which are vital for understanding their chemical behavior (Naya et al., 2005).
Antimicrobial and Antioxidant Activities
- Another area of interest is the synthesis of novel benzofuran derivatives containing the barbitone moiety, which has been reported to exhibit antimicrobial and antioxidant activities. Such compounds could be significant in developing new therapeutic agents (Kenchappa et al., 2013).
Hydrogen-Bonding Motifs
- In the realm of crystallography, the N-H...O bonding in a form of this compound has been studied to understand its distinct one-dimensional motifs. This is crucial in the field of material science and pharmaceutical formulation (Gelbrich et al., 2007).
Molecular Diversity and Biological Activity
- The compound has been incorporated into the synthesis of diverse molecular libraries. For instance, tetrasubstituted alkenes containing a barbiturate motif have been synthesized and tested for antimicrobial activity, contributing to the field of drug discovery (Al-Sheikh et al., 2020).
Selective Inhibitors
- Derivatives of this compound have been investigated as selective inhibitors in pharmacology. For example, a study on diarylisoxazoles highlighted their role as selective cyclooxygenase-1 (COX-1) inhibitors, which is important in developing targeted therapeutic agents (Vitale et al., 2013).
Propiedades
IUPAC Name |
5-[(5-chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHOQFOBUUPLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

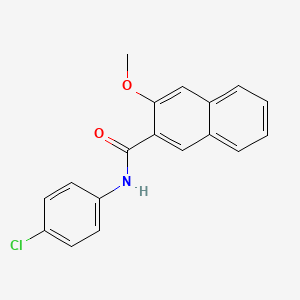
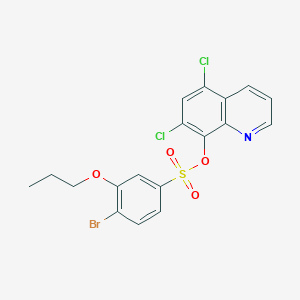
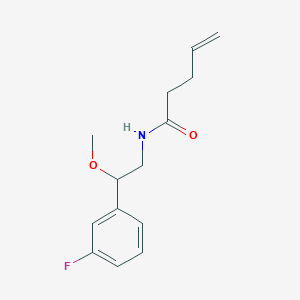

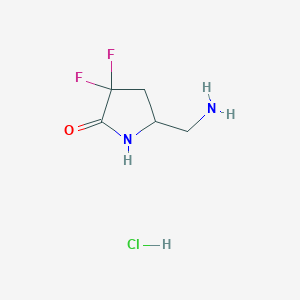
![11,12-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2378608.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)
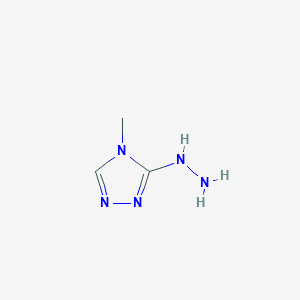
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
